molecular formula C13H15BrF3NO B8157016 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4-methylpiperidine

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4-methylpiperidine

Cat. No.: B8157016
M. Wt: 338.16 g/mol
InChI Key: JBKRYILJQSMBRG-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4-methylpiperidine is a chemical compound that features a piperidine ring substituted with a 3-bromo-5-(trifluoromethoxy)phenyl group and a methyl group

Preparation Methods

The synthesis of 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4-methylpiperidine typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-(trifluoromethoxy)aniline and 4-methylpiperidine.

    Reaction Conditions: The key step involves the formation of the piperidine ring through a nucleophilic substitution reaction. This is often carried out under anhydrous conditions using a suitable base such as sodium hydride or potassium carbonate.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4-methylpiperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4-methylpiperidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, further stabilizing its interaction with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4-methylpiperidine can be compared with similar compounds such as:

The unique combination of the trifluoromethoxy group, bromine atom, and piperidine ring in this compound makes it a valuable compound for various scientific applications.

Properties

IUPAC Name

1-[3-bromo-5-(trifluoromethoxy)phenyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF3NO/c1-9-2-4-18(5-3-9)11-6-10(14)7-12(8-11)19-13(15,16)17/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKRYILJQSMBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=CC(=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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